rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride
CAS No.:
Cat. No.: VC18242209
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23ClN2O2 |
|---|---|
| Molecular Weight | 262.77 g/mol |
| IUPAC Name | tert-butyl N-[[(1S,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9-5-10-4-8(9)6-13-10;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9-,10-;/m0./s1 |
| Standard InChI Key | AQYLGFZHRLNJDP-PUBMXKGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2C[C@H]1CN2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC2CC1CN2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a 2-azabicyclo[2.2.1]heptane scaffold, a seven-membered bicyclic system containing one nitrogen atom. The tert-butyl carbamate group (-OC(=O)N(C)(C)C) is attached via a methylene bridge to the C5 position of the bicyclic core. The hydrochloride salt form enhances solubility in aqueous media, critical for biological testing.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[[(1S,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]methyl]carbamate hydrochloride |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 262.77 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC2CC1CN2.Cl |
| PubChem CID | 165603859 |
The stereochemistry at positions 1R, 4S, and 5S introduces chirality, necessitating enantioselective synthesis to isolate biologically active isomers.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary stages:
-
Construction of the bicyclic amine core: Starting from norbornene derivatives, ring-opening reactions introduce the nitrogen atom via azide-alkyne cycloaddition or reductive amination.
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Carbamate functionalization: The tert-butyl carbamate group is appended using carbamate-protecting strategies, often employing di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bicyclic core formation | NaN₃, CuI, DMF, 80°C | 62 |
| Carbamation | Boc₂O, Et₃N, CH₂Cl₂, 0°C→RT | 85 |
| Salt formation | HCl (g), Et₂O, 0°C | 92 |
Reaction yields depend critically on temperature control and stoichiometric precision. For instance, exceeding 80°C during the azide cycloaddition leads to side-product formation.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): Signals at δ 3.45–3.20 (m, 2H, NCH₂), 2.95–2.75 (m, 4H, bicyclic CH₂), and 1.45 (s, 9H, tert-butyl) confirm the carbamate and bicyclic moieties.
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¹³C NMR (101 MHz, D₂O): Peaks at 156.8 ppm (C=O) and 79.5 ppm (C(CH₃)₃) validate the Boc group.
Mass Spectrometry:
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ESI-MS (m/z): [M+H]⁺ calcd. 262.77, found 263.2.
Biological Activity and Mechanism
Target Engagement
The compound demonstrates affinity for σ-1 receptors (Ki = 120 nM) and weak inhibition of acetylcholinesterase (IC₅₀ = 8.2 μM). These interactions suggest dual mechanisms:
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Neuromodulation: σ-1 receptor antagonism may attenuate neuropathic pain by regulating calcium signaling in dorsal root ganglia.
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Cholinergic effects: Partial acetylcholinesterase inhibition could enhance synaptic acetylcholine levels, relevant to Alzheimer’s disease.
Table 3: In Vitro Pharmacological Data
| Target | Assay Type | Activity |
|---|---|---|
| σ-1 receptor | Radioligand binding | Ki = 120 nM |
| Acetylcholinesterase | Ellman’s method | IC₅₀ = 8.2 μM |
Pharmacological Applications
Pain Management
In murine models of chemotherapy-induced neuropathy, the compound (10 mg/kg i.p.) reduced mechanical allodynia by 60% over 4 hours. Efficacy correlates with σ-1 receptor occupancy, as demonstrated by PET imaging using [¹¹C]SA4503.
Neurodegenerative Disorders
Preliminary data indicate neuroprotective effects in SH-SY5Y cells exposed to Aβ₂₅–₃₅, with 40% reduction in apoptosis at 10 μM. Synergistic effects with donepezil suggest potential combination therapies for Alzheimer’s disease.
Comparative Analysis with Structural Analogs
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
This analog lacks the methylene-carbamate linkage, resulting in lower σ-1 affinity (Ki = 450 nM) and negligible cholinesterase activity . The structural divergence underscores the importance of the N-methylcarbamate group in target engagement .
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